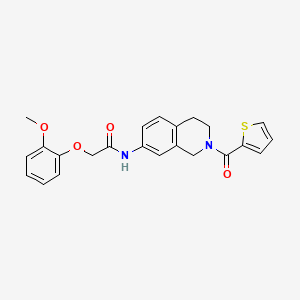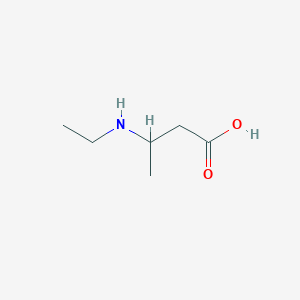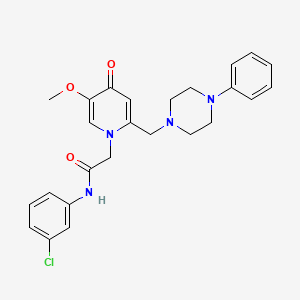
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, was prepared and underwent various reactions, including alkylation and cyclization, to produce tetrahydrothieno[2,3-b] quinolines, which share structural similarities with the compound of interest (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These synthetic routes highlight the complexity and creativity required in organic synthesis, particularly for molecules with potential biological activity.
Molecular Structure Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, have been utilized to study the molecular structure of similar compounds. These studies provide insights into the vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals, enhancing the understanding of the molecular conformation and electronic properties of such compounds (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of organic compounds is often explored through their interactions with various reagents. For example, the reaction of cyanoquinolinethione with α-halocarbonyl compounds leads to alkylated products that undergo cyclization to produce tetrahydrothieno[2,3-b]quinolines, showcasing the compound's ability to participate in complex chemical transformations (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of organic compounds under different conditions. X-ray diffraction methods have been employed to elucidate the crystal structure of similar molecules, providing valuable information on molecular packing, hydrogen bonding, and intermolecular interactions, which are key to predicting solubility and stability (Dyachenko et al., 2010).
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are fundamental to their applications. Studies on related molecules have shown a variety of chemical behaviors, such as cyclization reactions and reactivity towards bases, highlighting the versatile nature of these compounds and their potential utility in synthesis and drug design (Sirakanyan et al., 2015).
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on isoquinoline derivatives has revealed insights into structural aspects and properties, including salt and inclusion compounds formation, gelation behaviors, and fluorescence emission characteristics upon interaction with different agents. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, highlighting their behavior in forming gels or crystalline solids upon treatment with mineral acids and their host–guest complexes' enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been investigated, revealing their potential cytostatic activity against various cancer cell lines, highlighting the compound's significance in medicinal chemistry (Ambros, Angerer, & Wiegrebe, 1988).
Cyclization and Rearrangement Studies
Studies on methoxybenzylamino-acetonitriles have demonstrated their ability to undergo spiro-cyclization and rearrangement, producing tetrahydroisoquinoline or 2-benzazepine derivatives, showcasing the chemical versatility and potential for generating structurally diverse compounds (Harcourt, Taylor, & Waigh, 1978).
Fluorescence Derivatization Reagent
Isoquinoline derivatives have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection methods (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Pyrroloquinolines
Research into the synthesis of pyrroloquinolines from dimethoxyquinolines has led to formal total syntheses of various natural products, demonstrating the compound's role in facilitating complex organic syntheses and contributing to the field of natural product synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-5-2-3-6-20(19)29-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIUSKOCZQAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)


![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
